苯甲酸,3-(甲基氨基)-,甲酯

描述

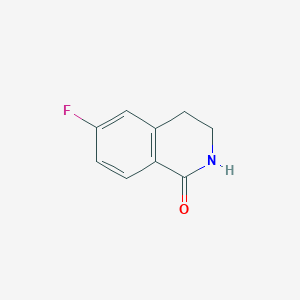

Benzoic acid, 3-(methylamino)-, methyl ester is a chemical compound with the formula C10H13NO3 . It is a derivative of benzoic acid, which is a common preservative. The compound contains a benzoic acid group, a methylamino group, and a methyl ester group .

Synthesis Analysis

The synthesis of this compound could involve the reaction of 3g (0.02mo1) of the methyl ester of o-aminobenzoic acid with 20mL of dimethyl sulfate (0.21mo1) in a 50mL flask. The reaction is carried out at room temperature for 12 hours, then poured into 40mL of 1mol NaOH solution .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C10H13NO3/c1-11-9-7(10(12)14-3)5-4-6-8(9)13-2/h4-6,11H,1-3H3 . This indicates that the compound has a benzoic acid core with a methylamino group at the 3-position and a methyl ester group .Chemical Reactions Analysis

The compound, being an ester, can undergo typical ester reactions such as hydrolysis, transesterification, and Claisen condensation. The presence of the amino group can also facilitate reactions such as the formation of amides, ureas, and sulfonamides .Physical And Chemical Properties Analysis

The compound is a solid at room temperature with a melting point of 122-126 °C . It has a molecular weight of 151.16 g/mol . The compound is likely to be soluble in organic solvents due to the presence of the ester group .科学研究应用

聚合物合成

一项研究探索了 m-(辛基氨基)苯甲酸酯(包括甲酯)的聚合,以将明确缩聚聚合物的合成从对位取代聚合物扩展到间位取代聚合物。本研究旨在实现低多分散性的链增长缩聚,重点介绍了感应效应辅助合成技术 (Ryuji Sugi 等人,2005).

分析化学

苯甲酸的衍生物(包括其甲酯形式)被用于热解甲基化的一个新应用中,通过气相色谱法测定软饮料中的苯甲酸,无需预处理。该方法简化了分析程序,提供了一种直接进样方法,具有高灵敏度和选择性 (Zaifa Pan 等人,2005).

植物生物学

对金鱼草的研究表明,由花瓣叶合成的挥发性酯类甲基苯甲酸酯,是吸引传粉者的主要香味化合物。本研究表征了负责甲基苯甲酸酯生物合成的酶 S-腺苷甲硫氨酸:苯甲酸羧甲基转移酶 (BAMT),证明了这种芳香化合物产生和释放的发育调控 (N. Dudareva 等人,2000).

化学合成方法

另一项研究合成了 2-(2-甲氧羰基乙基氨基)苯甲酸甲酯,证明了优化合成条件以提高产率。本研究强调了苯甲酸衍生物在合成有机化学和高效合成路线开发中的效用 (Wu Hai-juan,2012).

安全和危害

未来方向

属性

IUPAC Name |

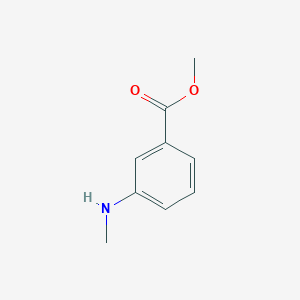

methyl 3-(methylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10-8-5-3-4-7(6-8)9(11)12-2/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAMCUXFDUNWAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447583 | |

| Record name | Methyl 3-methylaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 3-(methylamino)-, methyl ester | |

CAS RN |

104542-38-3 | |

| Record name | Methyl 3-methylaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。